

A Technical Guide to the Spectral Analysis of 4-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

Cat. No.: B189520

[Get Quote](#)

This guide provides an in-depth analysis of the spectral data for **4-Methyl-8-nitroquinoline** ($C_{10}H_8N_2O_2$), a significant heterocyclic aromatic compound.^{[1][2]} Primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development.^[1] This document offers a detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) data, grounded in established principles and methodologies.

Introduction to 4-Methyl-8-nitroquinoline

4-Methyl-8-nitroquinoline belongs to the nitroquinoline class of compounds, featuring a quinoline core substituted with a methyl group at the fourth position and a nitro group at the eighth position.^[1] Its molecular weight is 188.18 g/mol.^{[2][3]} The precise placement of these functional groups is critical to its chemical reactivity and potential biological activity, necessitating unambiguous structural elucidation. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecule's mass, fragmentation, and the chemical environment of its constituent atoms.

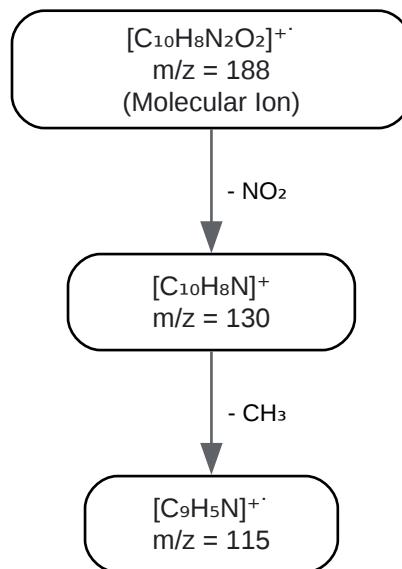
Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **4-Methyl-8-nitroquinoline**, Electron Ionization (EI) mass spectrometry provides critical data for structural confirmation.

Key Spectral Data

The mass spectrum of **4-Methyl-8-nitroquinoline** is characterized by several key peaks that reveal its molecular identity and fragmentation behavior.

Mass-to-Charge Ratio (m/z)	Proposed Fragment	Significance
188	$[\text{C}_{10}\text{H}_8\text{N}_2\text{O}_2]^+$	Molecular Ion (M^+)
130	$[\text{C}_9\text{H}_8\text{N}]^+$	Loss of NO_2
115	$[\text{C}_8\text{H}_5\text{N}]^+$	Loss of CH_3 from $[\text{M}-\text{NO}_2]^+$


Data sourced from PubChem.[\[3\]](#)

Interpretation of Fragmentation Patterns

The fragmentation of **4-Methyl-8-nitroquinoline** under electron ionization follows logical pathways dictated by the stability of the resulting ions.

- Molecular Ion (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[\[3\]](#)
- Loss of the Nitro Group (m/z 130): A prominent peak is observed at m/z 130, resulting from the loss of a nitro group (NO_2) from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds.
- Loss of a Methyl Group (m/z 115): The fragment at m/z 115 arises from the subsequent loss of a methyl radical (CH_3) from the ion at m/z 130.

The proposed fragmentation pathway is visualized in the following diagram:

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway for **4-Methyl-8-nitroquinoline**.

Experimental Protocol for Mass Spectrometry

The following outlines a standard protocol for acquiring the mass spectrum of **4-Methyl-8-nitroquinoline**.

- Sample Preparation: A dilute solution of **4-Methyl-8-nitroquinoline** is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.
- GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.
- Ionization: The eluted compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimentally determined and published high-resolution NMR data for **4-Methyl-8-nitroquinoline** is not readily available in public databases, we can predict the expected chemical shifts and coupling patterns based on the analysis of its structural features and data from analogous compounds.

Predicted ^1H NMR Spectral Data

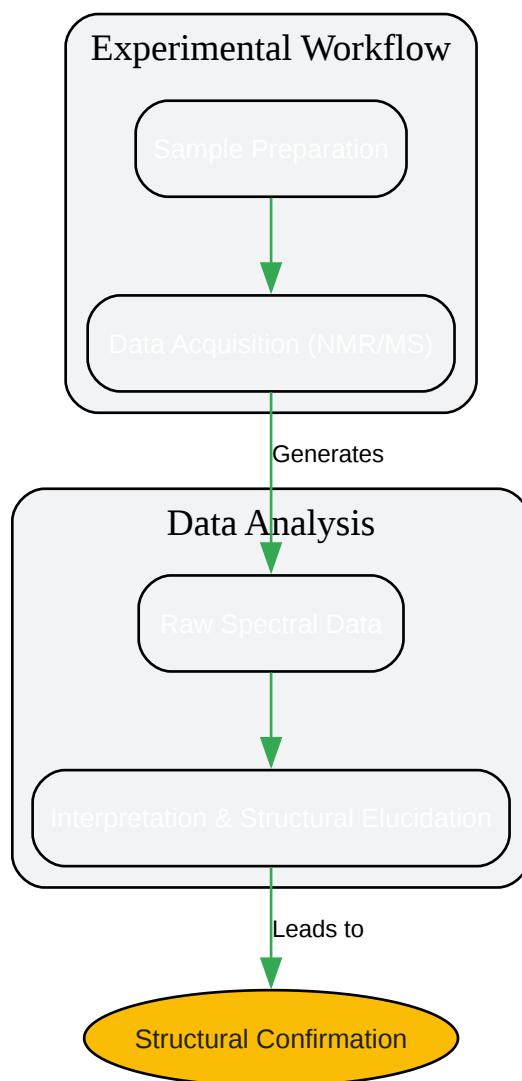
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro group and the aromatic ring currents will significantly influence the chemical shifts of the protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.9	Doublet	1H	H-2	Adjacent to the quinoline nitrogen.
~7.5	Doublet	1H	H-3	Coupled to H-2.
~7.8	Doublet of doublets	1H	H-5	Influenced by the nitro group and coupled to H-6 and H-7.
~7.6	Triplet	1H	H-6	Coupled to H-5 and H-7.
~8.2	Doublet of doublets	1H	H-7	Deshielded due to proximity to the nitro group and coupled to H-5 and H-6.
~2.7	Singlet	3H	-CH ₃	Methyl group at the C-4 position.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~150	C-2	Carbon adjacent to nitrogen.
~122	C-3	Aromatic CH.
~145	C-4	Carbon bearing the methyl group.
~128	C-4a	Quaternary carbon in the ring junction.
~125	C-5	Aromatic CH.
~130	C-6	Aromatic CH.
~124	C-7	Aromatic CH.
~148	C-8	Carbon bearing the nitro group.
~136	C-8a	Quaternary carbon in the ring junction.
~19	-CH ₃	Methyl carbon.


Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation: Dissolve 5-10 mg of **4-Methyl-8-nitroquinoline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Optimize the spectral width to cover the expected range of chemical shifts.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each carbon.
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

The relationship between the experimental workflow and data analysis is depicted below:

[Click to download full resolution via product page](#)

Caption: General workflow from experimental setup to structural confirmation.

Conclusion

The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust framework for the structural characterization of **4-Methyl-8-nitroquinoline**. Mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, while NMR spectroscopy elucidates the detailed atomic arrangement and chemical environment of the carbon-hydrogen framework. The methodologies and data interpretation presented in this guide serve as a comprehensive resource for researchers

working with this and related heterocyclic compounds, ensuring the scientific integrity and accuracy of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Methyl-8-nitroquinoline | 2801-29-8 [smolecule.com]
- 2. 4-Methyl-8-nitroquinoline | lookchem [lookchem.com]
- 3. 4-Methyl-8-nitroquinoline | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-Methyl-8-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189520#spectral-data-for-4-methyl-8-nitroquinoline-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com